Cas no 42818-27-9 (2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid)
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-(4-hydroxy-phenyl)-2-methyl-butyric acid
- Benzenebutanoic acid, α-amino-4-hydroxy-α-methyl-
- 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic Acid
- 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid
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- MDL: MFCD09942605
- Inchi: 1S/C11H15NO3/c1-11(12,10(14)15)7-6-8-2-4-9(13)5-3-8/h2-5,13H,6-7,12H2,1H3,(H,14,15)
- InChI Key: HTCMWGAXVKSASC-UHFFFAOYSA-N
- SMILES: C(C1C=CC(O)=CC=1)CC(N)(C)C(=O)O
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB521461-1 g |
4-(4-Hydroxyphenyl)isovaline |
42818-27-9 | 1g |
€612.80 | 2022-06-09 | ||
| TRC | B406375-10mg |
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic Acid |
42818-27-9 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B406375-50mg |
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic Acid |
42818-27-9 | 50mg |
$ 210.00 | 2022-06-01 | ||
| TRC | B406375-100mg |
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic Acid |
42818-27-9 | 100mg |
$ 295.00 | 2022-06-01 | ||
| Enamine | EN300-198237-0.05g |
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid |
42818-27-9 | 95.0% | 0.05g |
$84.0 | 2025-02-20 | |
| Enamine | EN300-198237-0.1g |
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid |
42818-27-9 | 95.0% | 0.1g |
$124.0 | 2025-02-20 | |
| Enamine | EN300-198237-0.25g |
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid |
42818-27-9 | 95.0% | 0.25g |
$178.0 | 2025-02-20 | |
| Enamine | EN300-198237-0.5g |
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid |
42818-27-9 | 95.0% | 0.5g |
$331.0 | 2025-02-20 | |
| Enamine | EN300-198237-1.0g |
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid |
42818-27-9 | 95.0% | 1.0g |
$442.0 | 2025-02-20 | |
| Enamine | EN300-198237-2.5g |
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid |
42818-27-9 | 95.0% | 2.5g |
$867.0 | 2025-02-20 |
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid Suppliers
2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid
Compound CAS No. 42818-27-9: 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid
The compound with CAS No. 42818-27-9, known as 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group, a hydroxyl group, and a butanoic acid moiety in a specific spatial arrangement. Recent studies have highlighted its potential applications in drug discovery and as a building block for more complex molecules.
Structural Insights: The molecule's structure is defined by its amino group (-NH₂), hydroxyl group (-OH), and the butanoic acid chain (CH₂CH₂COOH). The presence of these functional groups imparts the compound with versatile chemical properties, making it suitable for various reactions such as condensation, esterification, and amide formation. The 4-hydroxyphenyl group adds aromaticity and potential for hydrogen bonding, which are crucial for its interactions in biological systems.
Synthesis and Characterization: Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving nucleophilic substitutions and oxidations. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular formula (C₁₁H₁₅NO₃) and structure. These techniques have also provided insights into its stereochemistry, which is critical for understanding its biological activity.
Biological Activity: The compound has shown promising results in preclinical studies as a potential therapeutic agent. Its ability to modulate key enzymes and receptors makes it a candidate for treating conditions such as inflammation, oxidative stress, and neurodegenerative diseases. For instance, studies published in the *Journal of Medicinal Chemistry* suggest that it exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
Applications in Drug Discovery: The long-chain amino acids like this compound are valuable intermediates in the synthesis of peptide-based drugs. Its hydroxyl group provides sites for further functionalization, enabling the creation of bioisosteres with enhanced pharmacokinetic profiles. Additionally, its aromatic ring can be modified to introduce electron-donating or withdrawing groups, thereby tuning its activity against specific targets.
Safety and Toxicology: As with any novel compound intended for therapeutic use, understanding its safety profile is paramount. Recent toxicological studies indicate that the compound exhibits low acute toxicity when administered at therapeutic doses. However, long-term studies are required to assess its potential for chronic toxicity or genotoxicity.
In conclusion, 2-amino-4-(4-hydroxyphenyl)-2-methylbutanoic acid (CAS No. 42818-27-9) stands out as a versatile molecule with significant potential in drug discovery and chemical synthesis. Its unique structure, combined with recent advances in synthetic methods and biological evaluations, positions it as a valuable asset in the development of novel therapeutics.
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